molecular formula C26H42O2 B045910 (5Z,7E)-2-oxa-9,10-seco-5,7,10(19)-cholestatrien-25-ol CAS No. 113490-39-4

(5Z,7E)-2-oxa-9,10-seco-5,7,10(19)-cholestatrien-25-ol

Cat. No.: B045910
CAS No.: 113490-39-4
M. Wt: 386.6 g/mol
InChI Key: CCFSYRQFWNVGDG-SDPFTLJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25-hydroxy-3-deoxy-2-oxavitamin D3, also known as 25-hydroxy-3-deoxy-2-oxacholecalciferol, is a metabolite of vitamin D3. It is formed through a hydroxylation process mediated by cytochrome P450 enzymes. This compound plays a crucial role in the regulation of calcium and phosphate homeostasis in the human body, making it essential for maintaining healthy bones and teeth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves the hydroxylation of vitamin D3. One method utilizes a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions. This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system .

Industrial Production Methods

In industrial settings, the production of 25-hydroxy-3-deoxy-2-oxavitamin D3 can be achieved through biocatalytic platforms. These platforms often rely on whole-cell systems that utilize specific enzymes to catalyze the conversion of vitamin D3 to its hydroxylated form. The process can be optimized by recycling solubilizers like cyclodextrin, which can be reused for multiple reaction cycles without significant loss of quality or quantity .

Chemical Reactions Analysis

Types of Reactions

25-hydroxy-3-deoxy-2-oxavitamin D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 1,25-dihydroxyvitamin D3, the most active form of vitamin D.

    Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include 1,25-dihydroxyvitamin D3 and other hydroxylated derivatives, which have varying degrees of biological activity .

Scientific Research Applications

25-hydroxy-3-deoxy-2-oxavitamin D3 has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves its conversion to 1,25-dihydroxyvitamin D3 in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. The binding of 1,25-dihydroxyvitamin D3 to VDR influences the expression of genes involved in calcium and phosphate absorption, bone mineralization, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-hydroxy-3-deoxy-2-oxavitamin D3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of the most active form of vitamin D. Its role as a major circulating metabolite also makes it an important biomarker for assessing vitamin D status in clinical settings .

Properties

CAS No.

113490-39-4

Molecular Formula

C26H42O2

Molecular Weight

386.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(3-methylideneoxan-4-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C26H42O2/c1-19(8-6-15-25(3,4)27)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21-14-17-28-18-20(21)2/h10-11,19,23-24,27H,2,6-9,12-18H2,1,3-5H3/b21-10-,22-11+/t19-,23-,24+,26-/m1/s1

InChI Key

CCFSYRQFWNVGDG-SDPFTLJPSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCOCC3=C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C

Synonyms

2-oxa-3-deoxy-25-hydroxyvitamin D3
2-oxa-3-deoxy-25-OH-D3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.